N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)pivalamide

Description

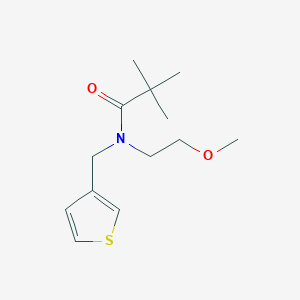

N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)pivalamide is a tertiary amide compound characterized by a pivaloyl group (tert-butyl carbonyl), a thiophen-3-ylmethyl moiety, and a 2-methoxyethyl substituent on the nitrogen atom. The 2-methoxyethyl chain enhances solubility in polar solvents due to its ether oxygen, balancing the hydrophobic tert-butyl group.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-13(2,3)12(15)14(6-7-16-4)9-11-5-8-17-10-11/h5,8,10H,6-7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHVZIXTRPDBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(CCOC)CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)pivalamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological pathways. Preliminary studies suggest that it may exert effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Targeting Protein Interactions : It could interfere with protein-protein interactions, which are critical for various cellular processes, including signal transduction and gene expression.

Therapeutic Potential

Research indicates that this compound may have applications in:

- Cancer Treatment : Its ability to modulate key signaling pathways makes it a candidate for further exploration in oncology.

- Neuroprotection : The compound's properties suggest potential benefits in neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress.

Data Table of Biological Activities

Study 1: Anticancer Activity

In a controlled study, the effects of this compound on various cancer cell lines were evaluated. The results demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound in a mouse model of Alzheimer's disease. The treatment group showed improved cognitive function compared to controls, attributed to reduced levels of amyloid-beta plaques and enhanced synaptic plasticity.

Research Findings

Recent research has highlighted the importance of understanding the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Bioavailability : Studies indicate favorable absorption characteristics, suggesting that the compound can achieve therapeutic concentrations in vivo.

- Safety Profile : Initial toxicity assessments reveal a promising safety profile with minimal adverse effects at therapeutic doses.

Comparison with Similar Compounds

Pivalamide Derivatives with Heterocyclic Moieties

- N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide (CAS 1798018-35-5): Key Differences: Incorporates a 3-methyl-1,2,4-oxadiazole substituent on the thiophene ring. Molecular Formula: C₁₂H₁₅N₃O₂S (MW 265.33).

N-(3-Pyridyl)pivalamide (CAS 70298-88-3):

- Key Differences : Replaces the thiophene with a pyridine ring.

- Impact : The pyridine’s nitrogen atom increases polarity and basicity, altering solubility and interaction profiles. This compound lacks the methoxyethyl group, reducing conformational flexibility .

- Molecular Formula : C₁₀H₁₄N₂O (MW 194.24).

Aromatic Pivalamides with Electron-Withdrawing Groups

- N-(3-Acetylphenyl)pivalamide (): Key Differences: Features a phenyl ring substituted with an acetyl group. Impact: The acetyl group is electron-withdrawing, which may polarize the amide bond and influence reactivity or metabolic stability. Molecular Formula: C₁₃H₁₇NO₂ (MW 219.28).

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Key Differences: Contains a nitro group on the phenyl ring and a carboxamide linkage instead of a pivalamide. The carboxamide lacks the steric bulk of the tert-butyl group, affecting binding pocket interactions .

Amide Bond Formation

- Target Compound : Likely synthesized via coupling of pivaloyl chloride with the corresponding amine (2-methoxyethyl-(thiophen-3-ylmethyl)amine) under Schotten-Baumann or HATU-mediated conditions.

- Comparison: N-(3-Acetylphenyl)pivalamide (): Synthesized by reacting 3-aminoacetophenone with pivaloyl anhydride in chloroform, highlighting the utility of acylating agents for secondary amides . N-(2-Nitrophenyl)thiophene-2-carboxamide (): Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, demonstrating the versatility of carboxamide syntheses .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)pivalamide* | C₁₃H₂₁NO₂S | 263.38† | Methoxyethyl enhances solubility; thiophene enables π-interactions. |

| N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide | C₁₂H₁₅N₃O₂S | 265.33 | Oxadiazole introduces hydrogen-bonding sites. |

| N-(3-Pyridyl)pivalamide | C₁₀H₁₄N₂O | 194.24 | Pyridine increases basicity; lacks methoxyethyl group. |

| N-(3-Acetylphenyl)pivalamide | C₁₃H₁₇NO₂ | 219.28 | Acetyl group polarizes amide bond; phenyl reduces heterocyclic interactions. |

*Estimated based on structural analysis; †Calculated using average atomic masses.

Functional Group Analysis

- Pivalamide Group : Common across all compounds, providing steric protection against enzymatic degradation.

- Thiophene vs. Pyridine/Phenyl : Thiophene’s sulfur atom offers distinct electronic properties (polarizability) compared to pyridine’s nitrogen or phenyl’s inertness.

- Methoxyethyl Substituent : Unique to the target compound, improving solubility and flexibility relative to rigid aromatic substituents in analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.